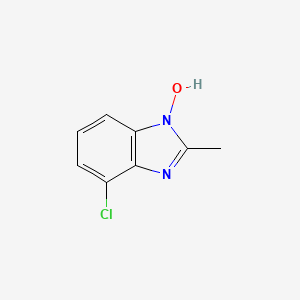
4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol
Vue d'ensemble
Description
“4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol” is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodiazol ring substituted with a chlorine atom and a methyl group . The InChI code for this compound is 1S/C8H7ClN2O/c1-5-10-8-6(9)3-2-4-7(8)11(5)12/h2-4,12H,1H3 .Applications De Recherche Scientifique
Synthesis of Novel Compounds with Potential Biological Activity : A study by Párkányi and Schmidt (2000) describes the synthesis of new quinazolinone derivatives with chlorine atoms and various substituents, which are expected to possess biological activity (Párkányi & Schmidt, 2000).
Corrosion Inhibition : Research by Verma, Quraishi, and Gupta (2016) explored the use of a benzodiazol compound as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating high efficiency and suggesting adsorptive behavior on metal surfaces (Verma, Quraishi, & Gupta, 2016).
Antimicrobial and Cytotoxic Properties : Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole, which displayed significant antibacterial and cytotoxic activities, suggesting potential use in medical applications (Noolvi et al., 2014).
Anti-Inflammatory Activity : Osarodion (2020) synthesized compounds that showed significant anti-inflammatory activity, potentially offering new avenues for anti-inflammatory drug development (Osarodion, 2020).
Development of Antifungal Agents : RaneDinanath et al. (1988) synthesized compounds that represented a new class of azole antifungal agents, indicating potential applications in treating fungal infections (RaneDinanath et al., 1988).
Anticancer Applications : A study by Nofal et al. (2014) described the synthesis of benzimidazole-thiazole derivatives with promising anticancer activity against various cancer cell lines (Nofal et al., 2014).
Potential Antipsychotic Agents : Wise et al. (1987) explored the synthesis and pharmacological evaluation of pyrazol-5-ols, which showed an antipsychotic-like profile without interacting with dopamine receptors, suggesting potential use in psychiatric treatment (Wise et al., 1987).
Investigation of Molecular Aggregation : Matwijczuk et al. (2016) studied the effects of molecular aggregation in organic solvents, enhancing understanding of molecular interactions in various environments (Matwijczuk et al., 2016).
Pro-Apoptotic Indapamide Derivatives : Yılmaz et al. (2015) synthesized indapamide derivatives that exhibited proapoptotic activity, particularly against melanoma cell lines, suggesting their potential in cancer treatment (Yılmaz et al., 2015).
Mécanisme D'action
The mechanism of action of “4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol” is not specified in the available data. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
The storage temperature is room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.
Orientations Futures
The future directions for “4-chloro-2-methyl-1H-1,3-benzodiazol-1-ol” and similar compounds could involve further exploration of their chemical and biological properties for the development of new drugs . Given the wide range of activities exhibited by imidazole derivatives, these compounds could have potential applications in various therapeutic areas .
Propriétés
IUPAC Name |
4-chloro-1-hydroxy-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-5-10-8-6(9)3-2-4-7(8)11(5)12/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYMMHUJXBQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1O)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249747 | |
| Record name | 1H-Benzimidazole, 4-chloro-1-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258649-80-7 | |
| Record name | 1H-Benzimidazole, 4-chloro-1-hydroxy-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 4-chloro-1-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


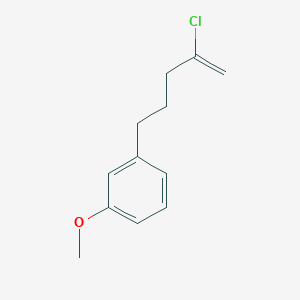
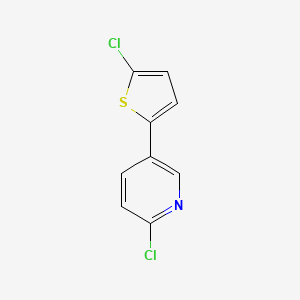


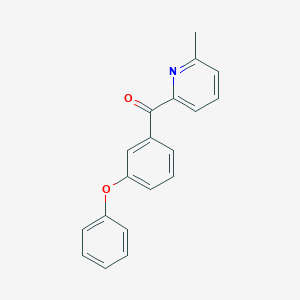



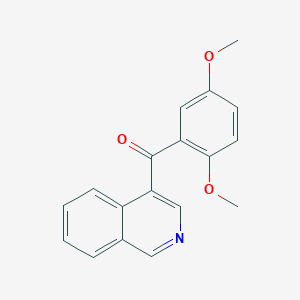




![1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1422386.png)
